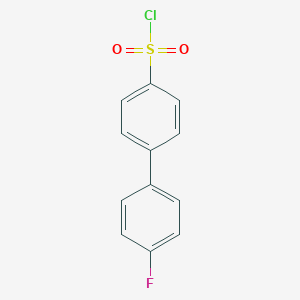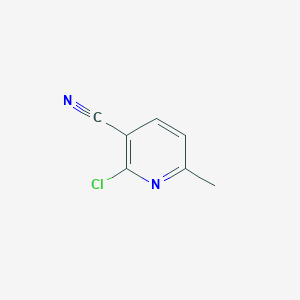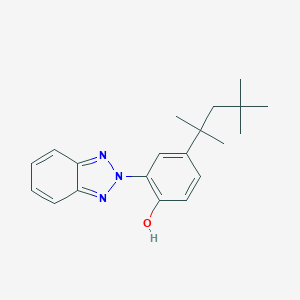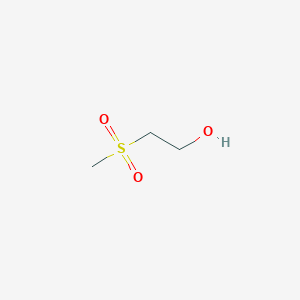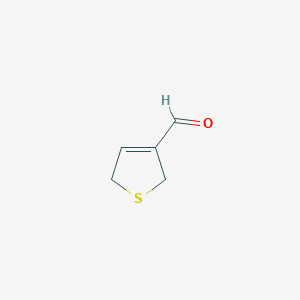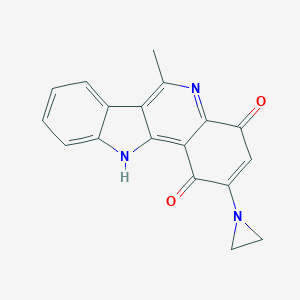
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, also known as CNDAC, is a synthetic derivative of camptothecin, a natural alkaloid that exhibits potent anticancer properties. CNDAC has been extensively studied for its potential as an anticancer agent due to its unique mechanism of action and its ability to target cancer cells selectively.
Mechanism Of Action
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione exerts its anticancer effects by inducing DNA damage and inhibiting DNA replication. It forms covalent bonds with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and induce cell cycle arrest. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth in mouse models of lung, breast, colon, and prostate cancer. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Advantages And Limitations For Lab Experiments
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is a potent anticancer agent that exhibits selective cytotoxicity against cancer cells. It has been shown to exhibit synergistic effects with other anticancer agents, making it a promising candidate for combination therapy. However, the synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is complex and time-consuming, and the yield is typically low. This makes it difficult to obtain large quantities of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione for in vitro and in vivo studies.
Future Directions
There are several future directions for the research of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione. One potential direction is to investigate the potential of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione as a combination therapy with other anticancer agents. Another direction is to develop more efficient synthesis methods for 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione to obtain larger quantities for in vitro and in vivo studies. Additionally, the development of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione analogs with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as an anticancer agent.
Synthesis Methods
The synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione involves the reaction of camptothecin with aziridine in the presence of a strong base. The reaction results in the formation of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, which is then purified by column chromatography. The yield of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is typically low, and the synthesis process is complex and time-consuming.
Scientific Research Applications
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
properties
CAS RN |
114656-96-1 |
|---|---|
Product Name |
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione |
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-6-methyl-11H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3 |
InChI Key |
JSLHSSZAWMTOTD-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Other CAS RN |
114656-96-1 |
synonyms |
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



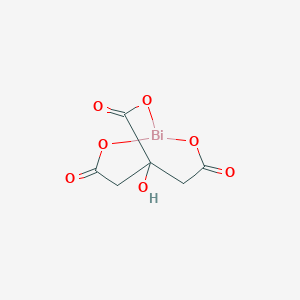
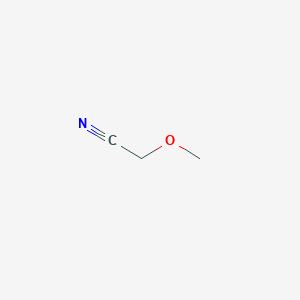
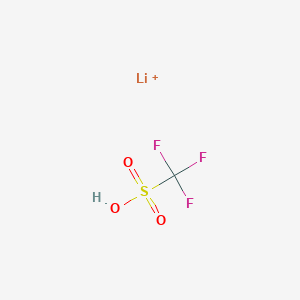
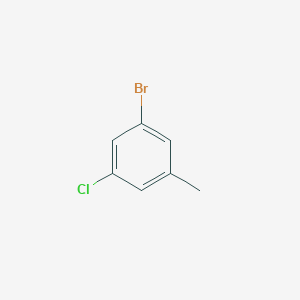
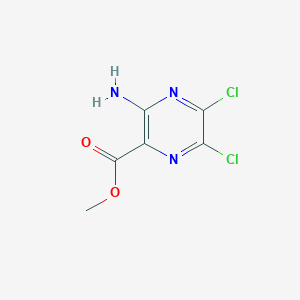
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
